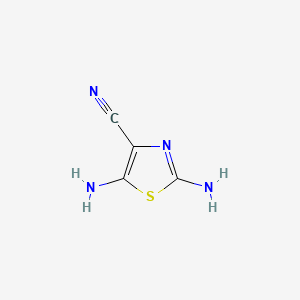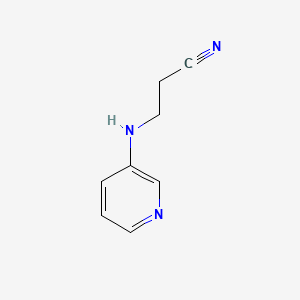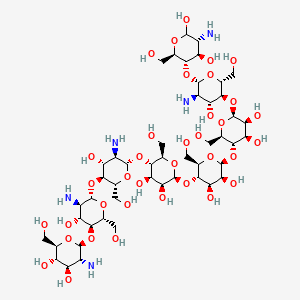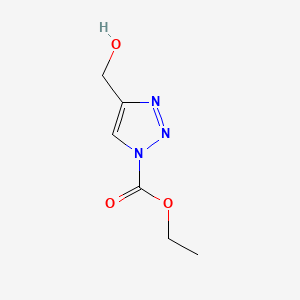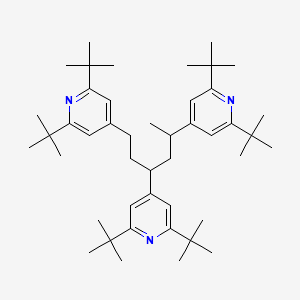![molecular formula C13H19N5O11S B566544 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-95-8](/img/structure/B566544.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics. The molecular formula of PB-5266B is C13H19N5O11S, and it has a molecular weight of 453.38.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PB-5266B is synthesized through fermentation processes involving Cytophaga johnsonae PB-5266. The fermentation broth is subjected to various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate PB-5266B.
Industrial Production Methods
The industrial production of PB-5266B involves large-scale fermentation of Cytophaga johnsonae PB-5266, followed by extraction and purification using advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
PB-5266B undergoes several types of chemical reactions, including:
Oxidation: PB-5266B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PB-5266B into its reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the PB-5266B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266B include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PB-5266B, which may exhibit different biological activities .
Applications De Recherche Scientifique
PB-5266B has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactam antibiotics.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mécanisme D'action
PB-5266B exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
PB-5266B is unique among monobactam antibiotics due to its specific structure and weak antibacterial activity against beta-lactam-sensitive Escherichia coli mutants. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a broader spectrum of activity.
Tigemonam: A monobactam antibiotic with activity against Gram-negative bacteria.
Carumonam: A monobactam antibiotic with a similar mechanism of action but different spectrum of activity
PB-5266B stands out due to its unique chemical structure, which includes a dehydroasparagine residue, and its specific activity profile.
Propriétés
Numéro CAS |
108065-95-8 |
|---|---|
Formule moléculaire |
C13H19N5O11S |
Poids moléculaire |
453.379 |
Nom IUPAC |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O11S/c14-9(22)1-5(10(23)16-6-2-18(13(6)26)30(27,28)29)15-11(24)7(3-19)17-12(25)8(21)4-20/h1,6-8,19-21H,2-4H2,(H2,14,22)(H,15,24)(H,16,23)(H,17,25)(H,27,28,29)/b5-1+/t6-,7-,8+/m1/s1 |
Clé InChI |
WTKJMGUBCARKJM-RHXHYQRSSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



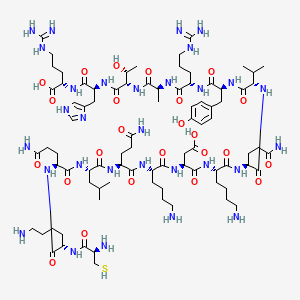
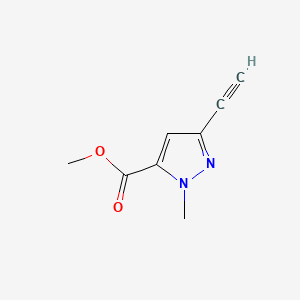
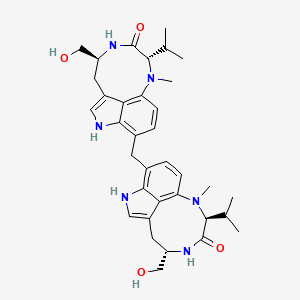
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)
